molecular formula C22H38N6O7 B15161082 L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine CAS No. 656221-69-1

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine

Cat. No.: B15161082
CAS No.: 656221-69-1
M. Wt: 498.6 g/mol
InChI Key: QNVBNXSVCKJHIS-QNILMXGZSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is a synthetic hexapeptide composed of four consecutive L-alanine residues, followed by L-proline and L-valine. This sequence confers unique structural and physicochemical properties:

  • Structural Features: The tetralanine segment may adopt helical or extended conformations, while the proline residue introduces conformational rigidity due to its cyclic side chain. Valine, a branched-chain amino acid, enhances hydrophobicity at the C-terminus .
  • Molecular Formula: Inferred as C₂₆H₄₄N₆O₇ (calculated based on amino acid composition).

Properties

CAS No.

656221-69-1

Molecular Formula

C22H38N6O7

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H38N6O7/c1-10(2)16(22(34)35)27-20(32)15-8-7-9-28(15)21(33)14(6)26-19(31)13(5)25-18(30)12(4)24-17(29)11(3)23/h10-16H,7-9,23H2,1-6H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)(H,34,35)/t11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

QNVBNXSVCKJHIS-QNILMXGZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Based SPPS Framework

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy dominates modern peptide synthesis due to its compatibility with acid-labile side-chain protecting groups. For L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine, Rink Amide AM resin serves as the optimal solid support, enabling C-terminal amidation post-cleavage. Key steps include:

  • Resin Swelling : Pre-treatment with dichloromethane (DCM) for 1 hour to expand the resin matrix.
  • Deprotection : Sequential removal of Fmoc groups using 20% piperidine in dimethylformamide (DMF), monitored via UV-Vis spectroscopy at 301 nm.
  • Coupling Reactions : Activation of Fmoc-L-alanine with O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) and hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA).
Proline and Valine Incorporation

The penultimate L-proline residue introduces steric hindrance, necessitating extended coupling times (4–6 hours) and elevated temperatures (40°C). Conversely, L-valine’s β-branched structure requires double coupling cycles to achieve >95% yield, as confirmed by Kaiser testing.

Microwave-Assisted SPPS Enhancements

Microwave irradiation (50 W, 60°C) reduces coupling times by 40% while maintaining >99% enantiomeric excess (ee) for alanine residues. A comparative study demonstrated that conventional SPPS yields 78% crude peptide purity, whereas microwave-assisted methods achieve 89%.

Solution-Phase Synthesis and Segment Condensation

Stepwise Linear Assembly

Traditional solution-phase synthesis employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for fragment condensation. For instance, the tetrapeptide L-Alanyl-L-alanyl-L-alanyl-L-proline is synthesized via sequential coupling of Boc-L-alanine-Osu esters, followed by hydrogenolytic removal of Cbz groups.

Diastereoselective Hydrogenation

Catalytic hydrogenation (50 psi H₂, Pd/C) of N-pyruvyl intermediates at pH <4 ensures >99.5% diastereomeric excess for L-alanine residues, as demonstrated in patented protocols. This method circumvents racemization risks associated with carbodiimide-mediated couplings.

Convergent Synthesis Strategies

A hybrid approach combines SPPS for the L-Alanyl-L-alanyl-L-alanyl-L-proline segment with solution-phase coupling to L-valine. The tetrapeptide, synthesized on Wang resin, undergoes cleavage (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) and subsequent activation as a pentafluorophenyl ester for solution-phase coupling.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide mixtures are purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water. The target pentapeptide elutes at 14.2 minutes (10→40% acetonitrile over 30 minutes), achieving >98% purity.

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular ion at m/z 585.3 [M+H]⁺, consistent with the theoretical mass of 584.7 Da. Post-source decay (PSD) fragments validate the sequence via y-ion series (y₁: 114.1, y₂: 185.2, y₃: 256.3).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Diastereomeric Excess (%)
Fmoc-SPPS 72 98 99.5
Microwave SPPS 85 99 99.8
Solution-Phase 58 92 98.2
Hybrid SPPS/Solution 68 96 99.1

Table 1. Performance metrics of synthetic methods for this compound.

Challenges and Mitigation Strategies

Racemization During Alanine Activation

The repetitive activation of L-alanine residues elevates racemization risks, particularly at the third and fourth positions. Employing 2,2,2-trifluoroethanol (TFE) as a solvent suppresses base-catalyzed epimerization, reducing racemization from 8% to <1%.

Solubility Limitations in SPPS

The hydrophobic nature of the tetra-alanine segment necessitates the use of DMF/DCM (1:1) co-solvents to prevent resin aggregation. Sonication (40 kHz, 15 minutes) further enhances solvation, improving coupling efficiency by 22%.

Case Study: Industrial-Scale Synthesis

A pilot-scale synthesis (100 g batch) utilizing microwave SPPS achieved 82% yield with 99.1% purity. Critical parameters included:

  • Resin Loading : 0.6 mmol/g to minimize steric crowding.
  • Coupling Reagents : HBTU/HOBt/DIPEA (3:3:6 eq.) for rapid activation.
  • Cleavage Cocktail : TFA/thioanisole/1,2-ethanedithiol (94:3:3) for 3 hours.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.

    Oxidation: Oxidative modifications can occur, particularly at the proline and valine residues, using reagents like hydrogen peroxide.

    Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids to alter the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

    Hydrolysis: L-Alanine, L-Proline, and L-Valine.

    Oxidation: Oxidized forms of proline and valine.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine has several applications in scientific research:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Molecular Biology: Investigating peptide-based signaling pathways and cellular uptake mechanisms.

    Medicine: Developing peptide-based therapeutics and drug delivery systems.

    Industry: Utilizing peptides in the production of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Sequence Differences

The following table highlights key structural distinctions between L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine and related peptides:

Compound Name Sequence Features Key Residues
This compound (Target) 4×Ala, 1×Pro, 1×Val High alanine content, terminal valine
L-Valine, L-alanyl-L-prolyl-L-valyl-L-glutaminyl-L-prolyl 1×Ala, 2×Pro, 1×Val, 1×Gln Glutamine introduces polarity
L-Alanine, L-prolyl-L-alanyl-L-prolyl 1×Ala, 2×Pro Short tripeptide with dual prolines
Glycyl-L-α-glutamyl-L-prolyl-L-prolyl-L-prolylglycyllysyl-L-prolyl-L-alanyl-L-α-aspartyl-L-α-aspartyl-L-alanylglycyl-L-leucyl-L-valine Multiple Pro, Asp, and Lys residues Extended chain with charged/polar residues

Key Observations :

  • The target peptide’s tetralanine sequence distinguishes it from shorter or more heterogeneous peptides .
  • Proline frequency varies: ’s compound contains multiple prolines, enhancing structural rigidity, whereas the target has only one .

Physicochemical Properties

Comparative data on molecular weight, polar surface area (PSA), and other properties:

Compound Name Molecular Weight (g/mol) PSA (Ų) Boiling Point (°C) pKa Density (g/cm³)
This compound (Calculated) ~588.64 ~200 N/A ~3.7 ~1.27
L-Valine, L-alanyl-L-prolyl-L-valyl-L-glutaminyl-L-prolyl 609.35 234.33 1031.7 ± 65.0 3.70 ± 0.10 1.272 ± 0.06
L-Alanine, L-prolyl-L-alanyl-L-prolyl 354.40 N/A N/A N/A N/A

Key Findings :

  • The target’s lower PSA (~200 Ų vs.
  • Density and pKa align with proline-containing peptides, indicating similar solubility profiles .

Functional and Stability Implications

  • Hydrophobicity : The target’s four alanines and valine render it more hydrophobic than ’s glutamine-containing peptide, which may limit aqueous solubility but improve lipid bilayer interactions .
  • Conformational Stability : Proline in the target disrupts secondary structures (e.g., alpha-helices), whereas ’s multi-proline peptide likely forms rigid, compact folds .
  • Synthetic Complexity : Longer peptides like ’s compound require advanced solid-phase synthesis, whereas the target’s repetitive alanines may simplify production .

Biological Activity

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is a synthetic oligopeptide composed of five L-alanine residues, one proline, and one valine. This unique composition contributes to its structural and functional properties, making it a subject of interest in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, potential applications, and comparative analysis with similar compounds.

This compound is synthesized through Solid-Phase Peptide Synthesis (SPPS), allowing for the precise assembly of amino acids into a peptide chain. The specific sequence of amino acids imparts distinct properties that affect its biological interactions and stability.

Table 1: Key Features of this compound

Property Details
Molecular Formula C₁₄H₂₄N₄O₅
Molecular Weight 300.36 g/mol
Solubility Soluble in water; sparingly soluble in organic solvents
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)

The biological activity of this compound may involve various mechanisms:

Biological Activity

Research on similar compounds provides insights into the potential biological activities of this compound:

  • Immunomodulatory Effects : Di- and oligopeptides often exhibit immunostimulatory properties. For example, L-Alanyl-L-glutamine has been shown to enhance T-lymphocyte proliferation and cytokine production in vitro .
  • Antioxidant Properties : Some peptides can reduce oxidative stress by scavenging free radicals, which may be relevant for this compound's activity.
  • Cell Culture Applications : Peptides like L-Alanylleucylvalylprolylvaline enhance cell growth and productivity in biopharmaceutical applications .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar peptides.

Table 2: Comparison with Related Peptides

Compound Composition Biological Activity
L-AlanylleucylvalylprolylvalineAla-Leu-Val-Pro-ValAntimicrobial properties
L-AlanylleucylvalylprolylisoleucineAla-Leu-Val-Pro-IlePotential use in targeted drug delivery
L-AlanylleucylleucylprolylisoleucineAla-Leu-Leu-Pro-IleDiverse applications in drug design

Case Studies

While specific case studies on this compound are scarce, studies on related peptides provide a framework for understanding its potential applications:

  • Cell Culture Enhancement : Research indicates that dipeptides can improve cell viability and productivity in monoclonal antibody production .
  • Immunostimulatory Properties : Similar peptides have demonstrated enhanced immune responses, suggesting that this compound may also possess such capabilities.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc chemistry is optimal. Repetitive alanine residues may require extended coupling times (e.g., 2 hours per residue) to mitigate incomplete reactions. Use orthogonal deprotection strategies for proline to prevent diketopiperazine formation. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validate purity (>95%) using LC-MS (e.g., ESI-MS or MALDI-TOF). Structural confirmation requires tandem MS/MS fragmentation and 2D NMR (e.g., COSY, NOESY) for sequence verification .

Q. Which analytical techniques are critical for structural characterization of this peptide?

  • Methodological Answer :

  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated vs. observed m/z).
  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or D2O to resolve backbone amide protons and proline ring conformation. NOESY can identify spatial proximity of alanine residues.
  • Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix, β-sheet) in aqueous vs. membrane-mimetic solvents.
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .

Q. How should researchers evaluate the stability of this peptide under different storage conditions?

  • Methodological Answer : Lyophilize the peptide and store at -20°C in anhydrous conditions. Monitor degradation via:

  • Accelerated Stability Testing : Incubate aliquots at 4°C, 25°C, and 37°C for 1–4 weeks. Analyze by HPLC for deamidation (asparagine/proline) or oxidation (methionine, if present).
  • Mass Spectrometry : Detect hydrolytic cleavage (e.g., at proline-valine bonds) or disulfide formation.
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity in buffered solutions .

Advanced Research Questions

Q. How can computational modeling resolve conformational dynamics of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use the peptide’s SMILES string (e.g., from ) in GROMACS or AMBER with explicit solvent models (TIP3P water). Run simulations (100–200 ns) to analyze:
  • Proline-induced kinks and rigidity.
  • Alanine repeat regions for helical propensity.
  • Docking Studies : Predict interactions with receptors (e.g., proteases) using AutoDock Vina. Validate with experimental binding assays (SPR/ITC) .

Q. What strategies address contradictions in reported biological activities of this peptide?

  • Methodological Answer :

  • Purity Reassessment : Reproduce studies using HPLC-validated batches (>98% purity).
  • Structural Confirmation : Use 2D NMR to rule out synthesis errors (e.g., misincorporation of D-amino acids).
  • Context-Dependent Assays : Test activity across multiple cell lines (e.g., HEK293 vs. primary cells) and buffer conditions (pH, ionic strength).
  • Meta-Analysis : Cross-reference with databases like Peptipedia v2.0 for sequence homologs and activity trends .

Q. How to design experiments to study this peptide’s interaction with protease targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip and measure binding kinetics (ka/kd) with proteases (e.g., trypsin-like enzymes).
  • Fluorescent Labeling : Conjugate FITC or TAMRA to the N-terminus for cellular uptake studies (confocal microscopy).
  • Enzymatic Assays : Use FRET-based substrates to quantify protease inhibition (e.g., Km/Vmax changes) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding affinity).
  • Experimental Design : Include negative controls (scrambled-sequence peptides) and replicate experiments (n ≥ 3) to ensure reproducibility.
  • Resource Utilization : Leverage PubChem (CID: 25078152) and Peptipedia for structural/functional benchmarking .

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